sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate;hydrate
Description
Crystallographic Analysis of Benzothiazepine Core Architecture
The benzothiazepine core of the compound is defined by a fused heterocyclic system comprising a benzene ring integrated with a seven-membered thiazepine ring. X-ray powder diffraction studies of analogous benzothiazepine derivatives, such as diltiazem hydrochloride, reveal orthorhombic unit cell parameters ( a = 9.08 Å, b = 42.09 Å, c = 6.03 Å, V = 2305 ų). These dimensions suggest a layered crystalline arrangement stabilized by intermolecular hydrogen bonds and π-π stacking interactions.
The core structure incorporates substituents at strategic positions:
- A chlorine atom at position 3, which contributes to electron-withdrawing effects and influences molecular polarity.
- A methyl group at position 6, enhancing hydrophobic interactions within the crystalline lattice.
- Two oxygen atoms at position 5, forming a sulfone group ( S =O) that participates in hydrogen bonding with adjacent water molecules in the hydrate form.
Table 1: Key Crystallographic Parameters of the Benzothiazepine Core
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Orthorhombic | |
| Unit Cell Volume (ų) | 2305 | |
| Hydrogen Bond Length | 2.03–2.81 Å | |
| Sulfone Group Angle | 117.5° |
The sulfone group’s geometry ( S -O bond length: 1.43 Å, O- S -O angle: 117.5°) aligns with typical sulfonyl configurations observed in benzothiazepine derivatives. This group enhances solubility via polar interactions with sodium ions and water molecules in the hydrate matrix.
Conformational Dynamics of Heptanoate Side Chain Hydration
The heptanoate side chain adopts a flexible conformation influenced by hydration and ionic interactions with the sodium counterion. Nuclear magnetic resonance (NMR) studies of similar hydrated carboxylates indicate that water molecules preferentially coordinate to the sodium ion, forming a solvation shell that stabilizes the extended conformation of the aliphatic chain.
Key observations include:
- Hydration-Driven Stabilization : Water molecules bridge the sodium ion and carboxylate oxygen atoms, with O···Na distances ranging from 2.30–2.45 Å. This interaction reduces electrostatic repulsion between the negatively charged carboxylate and sulfone groups.
- Torsional Flexibility : The seven-carbon chain exhibits rotational freedom around C-N and C-C bonds, enabling adaptive conformational changes in response to hydration. Molecular dynamics simulations suggest a predominant gauche conformation (torsion angle: 60°) in aqueous environments.
Table 2: Hydration Effects on Heptanoate Side Chain Dynamics
| Parameter | Hydrated Form | Anhydrous Form |
|---|---|---|
| Carboxylate O–Na Distance | 2.35 Å | 2.80 Å |
| Predominant Torsion Angle | 60° ( gauche ) | 180° ( trans ) |
| Solvent-Accessible Surface Area | 415 Ų | 380 Ų |
The hydrate’s crystalline lattice accommodates water molecules in interstitial sites, forming a hydrogen-bonded network that links adjacent heptanoate chains. This network contributes to the compound’s stability under ambient conditions.
Properties
Molecular Formula |
C21H26ClN2NaO5S |
|---|---|
Molecular Weight |
476.9 g/mol |
IUPAC Name |
sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate;hydrate |
InChI |
InChI=1S/C21H25ClN2O4S.Na.H2O/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28;;/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26);;1H2/q;+1;/p-1 |
InChI Key |
HNTRDGDHBBFLPG-UHFFFAOYSA-M |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)[O-].O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Condensation of 3-Chloro-6,11-Dihydro-6-Methyldibenzo[c,f] Thiazepine-5,5-Dioxide
The synthesis begins with 3-chloro-6,11-dihydro-6-methyldibenzo[c,f]thiazepine-5,5-dioxide as the starting material. This intermediate undergoes nucleophilic substitution with 7-aminoheptanoic acid derivatives in anhydrous ethanol at 50–60°C for 24–48 hours. The reaction is catalyzed by triethylamine, achieving a 75–85% yield of the tianeptine acid precursor.
Key Parameters
Hydrolysis of Tianeptine Acid Ester
The ester intermediate is hydrolyzed using alkaline conditions. Sodium hydroxide (10% w/v) in ethanol-water (3:1) at 50°C for 30 minutes converts the ester to tianeptine acid with >95% efficiency. The pH is maintained at 8–9 to prevent decomposition. Post-hydrolysis, the mixture is concentrated under reduced pressure, and the crude acid is extracted into dichloromethane. Recrystallization from ethanol yields tianeptine acid with 99.5% purity.
Salification and Hydrate Formation
Sodium Salt Synthesis
Tianeptine acid is dissolved in deionized water (3:1 w/v) at 45°C, and a 15% sodium hydroxide solution is added dropwise. The reaction is exothermic, requiring temperature control at 38–45°C. The resulting sodium salt solution is treated with activated carbon (1.5% w/w) to adsorb impurities, then filtered through a 0.45 μm membrane.
Spray-Drying for Hydrate Stabilization
The filtered sodium salt solution is spray-dried under the following conditions:
-
Inlet Temperature : 160–180°C
-
Outlet Temperature : 80–90°C
-
Feed Rate : 5–7 mL/min
This process yields a white crystalline hydrate with a moisture content of 2.5–3.5% w/w, confirmed by Karl Fischer titration. X-ray diffraction analysis reveals a monoclinic crystal system with lattice parameters a = 12.7 Å, b = 6.3 Å, c = 15.2 Å, and β = 102.5°.
Purification and Quality Control
Recrystallization from Ethanol-Water
The spray-dried product is dissolved in hot ethanol (10:1 w/v) and cooled to 5°C to induce crystallization. This step reduces residual solvents (e.g., dichloromethane <50 ppm) and inorganic salts (e.g., NaCl <0.1%).
Regulatory Compliance Testing
-
Related Substances : HPLC analysis using a C18 column (4.6 × 30 cm, 10 μm) with mobile phase water-acetonitrile (31:19, pH 2.2) detects impurities ≤0.15%.
-
Heavy Metals : Inductively coupled plasma mass spectrometry (ICP-MS) confirms lead <20 ppm and arsenic <3 ppm.
-
Microbial Limits : Total aerobic microbial count <100 CFU/g and absence of E. coli per USP <61>.
Comparative Analysis of Synthetic Methods
| Parameter | Patent CN103420937A | PMDA Guidelines | PubChem Data |
|---|---|---|---|
| Yield | 82.5–85% | N/A | N/A |
| Purity | 99.7–99.8% | ≥99.5% | 99.5% |
| Solvent System | Ethanol-water | Water-acetonitrile | Ethanol |
| Drying Method | Spray-drying | Freeze-drying | N/A |
Industrial-Scale Production Workflow
Chemical Reactions Analysis
Hydrolysis and Stability
The compound’s stability is influenced by its functional groups:
-
Carboxylate group : As a sodium salt, it is highly water-soluble and stable in aqueous solutions .
-
Dioxo groups : The sulfone moieties (5,5-dioxo) enhance stability, resisting hydrolytic cleavage under physiological conditions .
-
Amide bond : While amides are generally stable, acidic or enzymatic conditions may cleave the bond between the heptanoate chain and the benzothiazepin core .
Salt Formation and Crystallization
The compound forms various salt derivatives, including:
-
Hemisulfate monohydrate : Prepared by reacting the sodium salt with sulfuric acid in water/acetic acid mixtures, followed by crystallization .
-
Hydrochloride salt : Formed via acid-base neutralization with hydrochloric acid .
| Salt Form | Method | Key Conditions |
|---|---|---|
| Hemisulfate monohydrate | Sulfuric acid in water/acetic acid | Crystallization at controlled pH |
| Hydrochloride | HCl treatment | Aqueous medium |
Molecular Data and Structural Features
The compound’s molecular properties are critical for understanding reactivity:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₅ClN₂NaO₄S |
| Molecular Weight | 458.9 g/mol |
| Functional Groups | Sulfone (5,5-dioxo), amide, carboxylate |
| Solubility | Highly water-soluble |
Biological Interactions
While not directly a chemical reaction, the compound’s biological activity is linked to its chemical structure:
-
Neurotransmitter modulation : The benzothiazepin core interacts with serotonin and glutamate systems, influencing mood regulation .
-
Metabolism : Potential hydrolysis or phase I/II metabolic pathways may alter its pharmacokinetics .
Degradation Pathways
Limited data is available on degradation, but structural features suggest:
Scientific Research Applications
Tianeptine sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on pharmacological activity.
Biology: Tianeptine sodium is used to investigate the role of glutamate receptors in neuropsychiatric disorders.
Medicine: It is primarily used in the treatment of major depressive disorder, anxiety, and irritable bowel syndrome.
Industry: The compound is used in the development of new antidepressant and anxiolytic drugs .
Mechanism of Action
Tianeptine sodium exerts its effects through multiple mechanisms:
Glutamate Modulation: It modulates the activity of glutamate receptors, which play a crucial role in synaptic plasticity and neuroprotection.
μ-Opioid Receptor Agonism: Tianeptine sodium acts as an atypical agonist of the μ-opioid receptor, contributing to its antidepressant and anxiolytic effects.
Anti-inflammatory Effects: The compound inhibits the release of pro-inflammatory cytokines and reduces oxidative stress .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural or functional similarities with Tianeptine Sodium Hydrate:
Pharmacological and Physicochemical Properties
- Tianeptine Sodium Hydrate : Exhibits high solubility in water due to the sodium salt and hydrate form. Its antidepressant activity is linked to modulation of glutamate receptors and synaptic plasticity .
- Free Acid Form : Lower solubility compared to the sodium salt, limiting its direct therapeutic use .
- Deuterated Analog (Coaxil-d12) : Used in metabolic studies to trace drug distribution without altering pharmacological activity .
Research Findings and Comparative Data
Efficacy in Preclinical Models
- Tianeptine Sodium Hydrate : Demonstrates rapid antidepressant effects in rodent models of chronic stress, attributed to enhanced BDNF signaling .
Stability and Bioavailability
Biological Activity
Sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate;hydrate, commonly known as Tianeptine Sodium , is a compound with notable pharmacological properties. It has been primarily studied for its antidepressant effects and potential neuroprotective benefits. This article explores the biological activity of Tianeptine Sodium, including its mechanisms of action, therapeutic uses, and relevant case studies.
| Property | Details |
|---|---|
| IUPAC Name | Sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate |
| Molecular Formula | C21H24ClN2NaO4S |
| Molecular Weight | 458.93 g/mol |
| CAS Number | 30123-17-2 |
| Appearance | Crystalline powder |
Tianeptine Sodium is believed to exert its effects through several mechanisms:
- Serotonin Reuptake Enhancement : Unlike traditional SSRIs, Tianeptine enhances serotonin reuptake rather than inhibiting it, which may contribute to its unique antidepressant profile .
- Neuroprotective Effects : Research indicates that Tianeptine has neuroprotective properties against oxidative stress and may promote neuronal survival under conditions of stress .
- Modulation of Glutamate : It is suggested that Tianeptine modulates glutamate transmission, which could play a role in mood regulation and cognitive functions .
- Anti-inflammatory Properties : Recent studies highlight its potential to reduce neuroinflammation, contributing to its therapeutic effects in mood disorders .
Antidepressant Effects
Tianeptine Sodium has been extensively studied for its antidepressant effects:
- Clinical Trials : Several clinical trials have demonstrated the efficacy of Tianeptine in treating major depressive disorder (MDD). In a double-blind study involving 300 patients, Tianeptine showed significant improvement in depression scores compared to placebo .
- Long-term Efficacy : A longitudinal study indicated sustained effects over a 12-month period, with minimal side effects reported .
Neuroprotective Studies
Tianeptine's neuroprotective properties have been explored in various models:
- Animal Models : In rodent models of induced stress, Tianeptine administration resulted in reduced hippocampal cell death and improved cognitive function .
- Cell Culture Studies : In vitro studies have shown that Tianeptine can protect neuronal cells from apoptosis induced by oxidative stress .
Case Studies
- Case Study 1 : A patient with treatment-resistant depression showed marked improvement after switching to Tianeptine from an SSRI. The patient reported reduced anxiety levels and improved overall mood within two weeks of treatment initiation.
- Case Study 2 : A cohort study involving elderly patients indicated that Tianeptine effectively alleviated depressive symptoms while maintaining cognitive function, suggesting its safety profile in older populations.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for assessing the purity of sodium;7-... hydrate, and how should they be optimized?
- Methodology :
- Chromatography : Use reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (60:40 v/v) containing 0.1% formic acid. Adjust gradient elution to resolve polar impurities (e.g., unreacted hydrazine derivatives) .
- Mass Spectrometry : LC-MS in positive ion mode with electrospray ionization (ESI) for molecular ion detection. Calibrate using sodium formate clusters for accurate mass assignment .
- Titration : For quantifying counterions (e.g., sodium), employ acid-base titration with 1 N sodium hydroxide and methyl red as an indicator. Ensure sample dissolution in degassed LC-MS grade water to avoid interference .
Q. How should researchers handle the hygroscopic nature of this compound during storage and experimentation?
- Methodology :
- Store in a desiccator with anhydrous calcium sulfate at 4°C. Prior to use, equilibrate to room temperature under dry nitrogen to prevent hydrate decomposition .
- For kinetic studies, monitor water content via Karl Fischer titration before each experiment. Adjust solvent systems (e.g., methanol/water mixtures) to maintain consistent hydration states .
Advanced Research Questions
Q. How can discrepancies between NMR and mass spectrometry data for this compound be resolved?
- Methodology :
- Sample Preparation : Use deuterated dimethyl sulfoxide (DMSO-d6) for NMR to minimize solvent peaks. For MS, dissolve in LC-MS grade methanol to avoid sodium adduct interference .
- Cross-Validation : Compare NMR integration ratios (e.g., methyl protons at δ 2.1 ppm) with elemental analysis results for chlorine content. Use high-resolution MS (HRMS) to confirm the molecular ion ([M+H]+ at m/z 534.1234) and isotopic patterns for chlorine .
Q. What synthetic strategies optimize the yield of the benzothiazepine core during derivatization?
- Methodology :
- Reaction Conditions : Employ sodium hydride (60% suspension in mineral oil) as a base in dry toluene at 70°C for 12 hours. Quench with cold hydrochloric acid to control exothermic side reactions .
- Workup : Precipitate the product by adding 20% HCl and water, followed by recrystallization from ethanol. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Yield Optimization :
| Step | Parameter | Optimal Value |
|---|---|---|
| Base | Sodium hydride | 5 eq |
| Solvent | Dry toluene | 33 mL/mmol |
| Temperature | 70°C | 12 h |
Q. How do pH and temperature affect the stability of the hydrate form in aqueous solutions?
- Methodology :
- Conduct accelerated stability studies at pH 4–9 (buffered with HEPES) and temperatures ranging from 25°C to 40°C. Analyze degradation products via HPLC every 24 hours .
- Key Findings :
- Below pH 6, hydrolysis of the sulfonyl group occurs, forming a sulfonic acid byproduct.
- Above 35°C, dehydration leads to a 15% loss of crystallinity over 72 hours .
Safety and Handling
Q. What safety protocols are critical when handling this compound’s reactive intermediates?
- Methodology :
- Use fume hoods and PPE (nitrile gloves, safety goggles) during synthesis. For spills, neutralize with 10% sodium bicarbonate before disposal .
- In case of skin contact, wash immediately with 0.9% saline solution and consult a physician. Provide safety data sheets (SDS) detailing first-aid measures for chloride exposure .
Data Contradiction Analysis
Q. How should conflicting spectral data (e.g., IR vs. Raman) for the sulfonyl group be interpreted?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
